molecular formula C13H8F2N4O2S B6502045 3,4-difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 1351649-23-4

3,4-difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B6502045
CAS No.: 1351649-23-4
M. Wt: 322.29 g/mol
InChI Key: NXHZLVPTVUJEAA-UHFFFAOYSA-N
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Description

The compound “3,4-difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule that contains several functional groups, including a benzamide, a thiazole, and an oxadiazole . These functional groups are often found in bioactive compounds, suggesting that this compound may have potential biological or pharmaceutical applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be planar due to the presence of the aromatic rings . The exact structure would need to be determined using techniques like X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the benzamide group might undergo hydrolysis, while the thiazole and oxadiazole rings might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Compounds with similar structures have been found to have antiviral, anti-inflammatory, and anticancer activities, among others . They often work by binding to a specific protein or enzyme, altering its function .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. These properties would need to be assessed through laboratory testing .

Future Directions

Given the biological activity of similar compounds, this compound could be a promising candidate for further study in drug discovery and development . Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and assessing its safety and efficacy in biological models.

Properties

IUPAC Name

3,4-difluoro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N4O2S/c1-6-16-10(5-22-6)12-18-19-13(21-12)17-11(20)7-2-3-8(14)9(15)4-7/h2-5H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHZLVPTVUJEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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